N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazolidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- N-(2-Cyanophenyl)-2-[(2Z,5S)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- N-(4-Methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide
Uniqueness
N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide stands out due to its unique structural features and the presence of both phenyl and thiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
828914-14-3 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-phenyl-2-(2-phenylimino-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c21-16(18-14-7-3-1-4-8-14)13-20-11-12-22-17(20)19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,21) |
InChI Key |
IQRPQPYTMQGLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=CC=C2)N1CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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